N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide

Catalog No.
S3301020
CAS No.
954642-38-7
M.F
C13H15FN2O4
M. Wt
282.271
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl...

CAS Number

954642-38-7

Product Name

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide

IUPAC Name

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methoxyacetamide

Molecular Formula

C13H15FN2O4

Molecular Weight

282.271

InChI

InChI=1S/C13H15FN2O4/c1-19-8-12(17)15-6-11-7-16(13(18)20-11)10-4-2-9(14)3-5-10/h2-5,11H,6-8H2,1H3,(H,15,17)

InChI Key

IOYUTGWZOMSFPK-UHFFFAOYSA-N

SMILES

COCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F

Solubility

not available

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide is a synthetic compound characterized by its unique oxazolidinone structure, which is commonly associated with antibacterial activity. This compound features a fluorophenyl moiety and a methoxyacetamide group, contributing to its potential pharmacological properties. The molecular formula of this compound is C16H20FN3O4C_{16}H_{20}FN_{3}O_{4}, with a molecular weight of approximately 337.35 g/mol.

  • Drug Discovery: The presence of the oxazolidinone ring suggests potential applications in the development of new antibiotics. Oxazolidinones are a class of antibiotics known for their activity against various Gram-positive bacteria, including drug-resistant strains.
  • Material Science: The molecule's functional groups, such as the amide and methoxy groups, could potentially be of interest in the development of new materials with specific properties.
Typical of oxazolidinones and amides. Notably, it may undergo:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The fluorine atom in the 4-fluorophenyl group can be replaced by nucleophiles, altering the compound's reactivity and biological activity.
  • Oxidation and Reduction: The oxazolidinone ring can be oxidized or reduced, potentially modifying its pharmacological properties.

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide exhibits significant biological activity, particularly as an antibacterial agent. Compounds with similar structures have been shown to inhibit bacterial protein synthesis, making them effective against various Gram-positive bacteria. The presence of the fluorine atom is believed to enhance the compound's potency and selectivity.

The synthesis of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide typically involves several steps:

  • Formation of the Oxazolidinone Ring: This can be achieved through cyclization reactions involving amino acids or their derivatives.
  • Substitution Reactions: The introduction of the 4-fluorophenyl group can be accomplished via electrophilic aromatic substitution or nucleophilic aromatic substitution methods.
  • Final Acetamide Formation: The final step generally involves acylation of the amine with methoxyacetyl chloride or a similar reagent to yield the desired acetamide.

This compound has potential applications in medicinal chemistry, particularly in developing new antibiotics. Its structural features may allow it to overcome resistance mechanisms present in pathogenic bacteria. Additionally, it could be utilized in research settings to study protein synthesis inhibition and related pathways.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide. Preliminary studies suggest that this compound interacts with bacterial ribosomes, inhibiting protein synthesis. Further studies using techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into binding affinities and interaction mechanisms.

Several compounds share structural similarities with N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide, including:

  • Linezolid: An established oxazolidinone antibiotic used against resistant Gram-positive infections.
  • Tedizolid: A next-generation oxazolidinone with improved efficacy against certain resistant strains.
  • N-(3-chloro-4-fluorophenyl)-2-methoxyacetamide: A related compound that exhibits similar antibacterial properties but lacks the oxazolidinone ring.

Comparison Highlights

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamideOxazolidinone ring, fluorophenyl groupAntibacterialFluorine enhances potency
LinezolidOxazolidinone ringBroad-spectrum antibioticEstablished clinical use
TedizolidOxazolidinone ringEnhanced Gram-positive activityImproved resistance profile
N-(3-chloro-4-fluorophenyl)-2-methoxyacetamideNo oxazolidinone ringAntibacterialLacks structural complexity

This comparison illustrates that while N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide shares characteristics with other compounds, its unique structure may provide distinct advantages in terms of activity and specificity against resistant bacterial strains.

XLogP3

0.8

Dates

Last modified: 08-19-2023

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